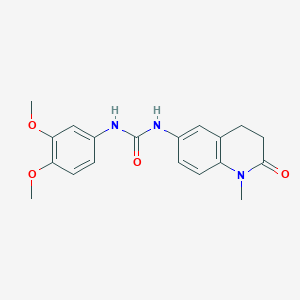

1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic urea derivative characterized by a central urea (-NH-C(=O)-NH-) linker connecting two aromatic moieties:

- 3,4-Dimethoxyphenyl group: A benzene ring substituted with two methoxy (-OCH₃) groups at positions 3 and 2.

- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group: A partially saturated quinoline scaffold with a methyl group at position 1 and a ketone at position 2.

This compound is hypothesized to exhibit biological activity due to structural similarities to kinase inhibitors (e.g., sorafenib) and other urea-based therapeutics. Its synthesis typically involves coupling 3,4-dimethoxyphenyl isocyanate with 6-amino-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline under basic conditions .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4/c1-22-15-7-5-13(10-12(15)4-9-18(22)23)20-19(24)21-14-6-8-16(25-2)17(11-14)26-3/h5-8,10-11H,4,9H2,1-3H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYCEOVQXNDWAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines a dimethoxyphenyl group with a tetrahydroquinoline moiety, suggesting possible interactions with various biological targets.

Chemical Structure

The molecular formula of the compound is , and it possesses a complex three-dimensional structure that is critical for its biological function. The key functional groups include:

- Dimethoxyphenyl group : Enhances lipophilicity and may influence receptor binding.

- Tetrahydroquinoline : Known for its diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing primarily on its anticancer properties, enzyme inhibition, and potential neuroprotective effects.

Anticancer Activity

Research indicates that 1-(3,4-Dimethoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |

These findings suggest that the compound may induce programmed cell death and inhibit tumor growth through multiple pathways.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. Notably:

- Thioredoxin Reductase (TrxR) : Inhibition of TrxR has been linked to anticancer effects due to the disruption of redox balance in cancer cells. The compound showed a binding affinity comparable to established TrxR inhibitors.

Neuroprotective Effects

Recent studies have hinted at potential neuroprotective properties. The compound appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

Case Studies

A notable case study involved the administration of the compound in an animal model of cancer. The study reported:

- Tumor Reduction : A significant reduction in tumor size was observed after treatment with the compound compared to control groups.

- Survival Rate : Increased survival rates were noted, suggesting potential therapeutic benefits.

The proposed mechanism involves:

- Binding to Target Receptors : The dimethoxyphenyl group enhances binding affinity to specific receptors involved in cell signaling pathways.

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Inhibition of Key Enzymes : Disruption of metabolic pathways critical for cancer cell survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound is compared to analogs with variations in substituent patterns (Table 1):

Table 1: Structural Comparison of Urea Derivatives

Key Observations:

- Methoxy Substitution : The 3,4-dimethoxy groups on the phenyl ring in the target compound enhance electron-donating effects compared to the 4-methoxy analog . This may improve binding to hydrophobic pockets in target proteins but reduce aqueous solubility.

- Tetrahydroquinolinone Modifications: The 1-methyl group in the target compound likely increases metabolic stability compared to unmethylated analogs. Substituting methyl with bulkier groups (e.g., ethyl) could sterically hinder target interactions.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties of Selected Compounds

| Property | Target Compound | 4-Methoxy Analog | Sorafenib |

|---|---|---|---|

| Molecular Weight (g/mol) | 383.4 | 353.4 | 464.8 |

| LogP (Predicted) | 3.2 | 2.8 | 3.8 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

| Aqueous Solubility (µM) | ~15 | ~25 | ~10 |

Analysis:

- Sorafenib’s lower solubility highlights the trade-off between lipophilicity and bioavailability in urea derivatives.

Toxicity and Metabolic Stability

- Toxicity : Methoxy groups are generally metabolized via demethylation, producing less toxic metabolites compared to halogenated analogs (e.g., sorafenib’s trifluoromethyl group).

- Metabolism: The 1-methyl group on the tetrahydroquinolinone likely slows oxidative metabolism, extending half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.